molecular formula C10H18O2 B13793155 2-Methylcyclopentyl butanoate CAS No. 75378-40-4

2-Methylcyclopentyl butanoate

Cat. No.: B13793155
CAS No.: 75378-40-4
M. Wt: 170.25 g/mol
InChI Key: QVOMPQNXNSNAGE-UHFFFAOYSA-N
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Description

2-Methylcyclopentyl butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with a methyl group and a butanoate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylcyclopentyl butanoate can be synthesized through the esterification reaction between 2-methylcyclopentanol and butanoic acid. The reaction typically involves heating the alcohol and acid in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency. The reaction mixture is then subjected to distillation to purify the ester product.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 2-methylcyclopentanol and butanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis (saponification) using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

    Hydrolysis: 2-Methylcyclopentanol and butanoic acid.

    Reduction: 2-Methylcyclopentanol.

    Transesterification: Varies depending on the alcohol used.

Scientific Research Applications

2-Methylcyclopentyl butanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: Utilized in the fragrance and flavor industries for its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-methylcyclopentyl butanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, resulting in the release of 2-methylcyclopentanol and butanoic acid. These products can then participate in various metabolic pathways. The compound’s interactions with enzymes and other molecular targets are of interest in understanding its biological effects.

Comparison with Similar Compounds

    Methyl butanoate: Similar ester structure but with a simpler alkyl group.

    Ethyl butanoate: Another ester with a different alkyl group.

    2-Methylcyclopentanol: The alcohol precursor to 2-methylcyclopentyl butanoate.

Uniqueness: this compound is unique due to its cyclopentane ring structure, which imparts different physical and chemical properties compared to linear esters. This structural feature can influence its reactivity and interactions in various applications.

Properties

CAS No.

75378-40-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(2-methylcyclopentyl) butanoate

InChI

InChI=1S/C10H18O2/c1-3-5-10(11)12-9-7-4-6-8(9)2/h8-9H,3-7H2,1-2H3

InChI Key

QVOMPQNXNSNAGE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1CCCC1C

Origin of Product

United States

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